![molecular formula C17H18F3NO B4622279 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4622279.png)
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a novel compound that has been studied for its potential therapeutic applications in treating various neurological disorders. This compound belongs to a class of compounds known as phenethylamines, which are known for their psychoactive properties. However, O-4310 has been found to have non-psychoactive properties and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is not fully understood. However, it has been found to act as a selective dopamine D3 receptor antagonist. It has also been found to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been found to have a number of biochemical and physiological effects. It has been found to increase dopamine and norepinephrine levels in the brain, which may contribute to its neuroprotective properties. 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been found to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is that it has been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine is that it has poor solubility in water, which may limit its use in certain experimental protocols.
Orientations Futures
There are several future directions for the study of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine. One potential direction is to further investigate its potential therapeutic applications in treating neurological disorders such as Parkinson's disease, schizophrenia, and depression. Another potential direction is to investigate its potential use in treating inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine and to develop more effective formulations for its use in experimental protocols.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has been studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been found to have neuroprotective properties and has been shown to protect against oxidative stress-induced neuronal damage. 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-22-16-9-5-3-6-13(16)10-11-21-12-14-7-2-4-8-15(14)17(18,19)20/h2-9,21H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWRXKCMAARLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)
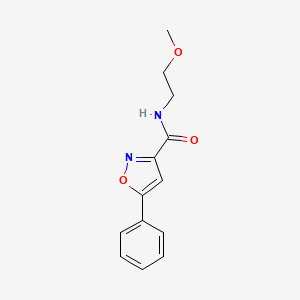
![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
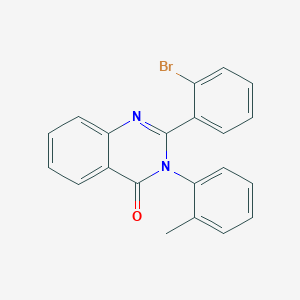
![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)
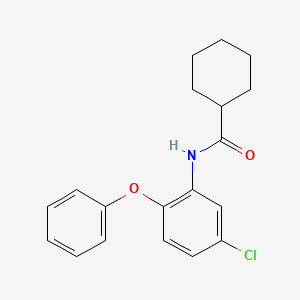
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)
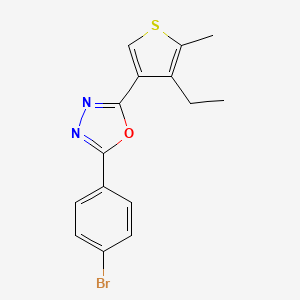
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)
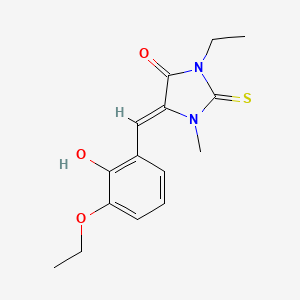
![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)